1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene
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Overview
Description
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene is an organic compound characterized by the presence of a fluorine atom, a methylsulfonylmethyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene typically involves the introduction of the fluorine, methylsulfonylmethyl, and nitro groups onto a benzene ring through a series of chemical reactions. One common method involves the nitration of a fluorobenzene derivative followed by the introduction of the methylsulfonylmethyl group through sulfonation and subsequent methylation reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the fluorine atom.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for research purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene involves its interaction with various molecular targets and pathways. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of the fluorine atom. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
1-Fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene can be compared with similar compounds such as:
2-Fluorophenyl methyl sulfone: Similar in structure but lacks the nitro group, resulting in different reactivity and applications.
4-Fluoro-2-nitrobenzene:
1-Fluoro-4-nitrobenzene: Similar but without the methylsulfonylmethyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical properties and make it a valuable compound for various applications.
Properties
IUPAC Name |
1-fluoro-2-(methylsulfonylmethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHYZCPBIYNQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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